2-methyl-6-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Description
The compound 2-methyl-6-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one features a pyridazinone core (a six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group). Key structural elements include:
- 2-methyl substitution: Enhances steric and electronic effects on the pyridazinone ring.
- 6-position substituent: A piperazine-1-carbonyl group linked to a pyridine ring bearing a 5-methyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
2-methyl-6-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-12-20-17(22-28-12)13-3-5-15(19-11-13)24-7-9-25(10-8-24)18(27)14-4-6-16(26)23(2)21-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKAHALVOMIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-6-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-tubercular properties and cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups, including:
- Pyridazine core
- Piperazine moiety
- Oxadiazole ring
These structural features contribute to its pharmacological potential.
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular properties of related compounds. For instance, derivatives of piperazine and pyridine have shown significant activity against Mycobacterium tuberculosis. In a study, compounds exhibiting IC50 values ranging from 1.35 to 2.18 μM were identified as promising candidates for further development in tuberculosis treatment .
The compound under consideration may share similar mechanisms of action due to the presence of the oxadiazole and pyridine rings, which are known to enhance antimicrobial activity.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the safety profile of compounds similar to this compound. For example, some derivatives showed low cytotoxicity with IC50 values above 40 μM , indicating a favorable safety margin .
Case Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives based on the piperazine-pyridine scaffold were synthesized and tested against Mycobacterium tuberculosis. The most active compound exhibited an IC90 of 40.32 μM , while others demonstrated varying degrees of activity with IC90 values ranging from 3.73 to 4.00 μM . These findings suggest that modifications in the structure can lead to enhanced anti-tubercular efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the pyridine and piperazine rings significantly influence biological activity. Compounds with electron-withdrawing groups tended to exhibit higher potency against cancer cell lines compared to their electron-donating counterparts . This highlights the importance of molecular modifications in optimizing therapeutic profiles.
Data Tables
| Compound Name | IC50 (μM) | Target Organism | Remarks |
|---|---|---|---|
| Compound A | 1.35 | M. tuberculosis | High potency |
| Compound B | 40.32 | M. tuberculosis | Moderate potency |
| Compound C | >40 | HEK-293 cells | Low toxicity |
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds (Table 1) highlight variations in core heterocycles and substituents, which influence physicochemical and pharmacological properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle: The pyridazinone core (target compound and CAS 1286696-14-7) offers distinct electronic properties compared to the pyranone core (CAS 1396871-06-9), which contains an oxygen atom instead of nitrogen . Pyridazinone derivatives are often explored for kinase inhibition due to their planar structure and hydrogen-bonding capacity.
Substituent Variations: The oxadiazole group in the target compound and CAS 1396871-06-9 enhances metabolic stability and binding affinity compared to pyrazole (CAS 1286696-14-7) or methoxybenzoyl (CAS 9) groups .
Crystallographic and Analytical Data
- Crystal Structure Analysis: Compounds like 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () demonstrate monoclinic crystal systems (space group P21/c), with lattice parameters (e.g., a = 10.751 Å, b = 13.721 Å) . Such data are critical for understanding packing efficiency and solubility.
- Software Tools : Structural refinements often employ SHELX programs, ensuring high accuracy in bond-length and angle measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
